Cas no 476187-34-5 (3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI))

The compound 3-Piperidinecarboxylic acid, 2-methyl-, methyl ester, (2S,3R)-(9CI) is a chiral piperidine derivative with a defined stereochemistry at the 2- and 3-positions. Its structural features, including the methyl ester and methyl substituent, make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals requiring stereospecificity. The (2S,3R) configuration ensures high enantiopurity, which is critical for applications in asymmetric synthesis and drug development. Its stability and well-characterized reactivity profile allow for versatile functionalization, making it suitable for use in complex molecular frameworks. This compound is typically handled under controlled conditions to preserve its stereochemical integrity.
3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI) structure
476187-34-5 structure
Product Name:3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI)
CAS No:476187-34-5
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD04114957
CID:1020575
PubChem ID:11182751
Update Time:2025-06-09

3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI)
    • Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate
    • METHYL (2S,3R)-2-METHYL-PIPERIDINE-3-CARBOXYLATE,
    • (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester
    • 476187-34-5
    • DTXSID901244327
    • CS-0340627
    • AKOS006294169
    • trans-2-Methyl-piperidine-3-carboxylic acid methyl ester
    • Methyl (2S,3R)-2-methylpiperidine-3-carboxylate
    • 1369530-16-4
    • (2S,3R)-Methyl 2-methylpiperidine-3-carboxylate
    • Methyl(2S,3R)-2-methyl-piperidine-3-carboxylate
    • MDL: MFCD04114957
    • Inchi: 1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
    • InChI Key: ZORUKIWYFWDAKK-NKWVEPMBSA-N
    • SMILES: O(C)C([C@@H]1CCCN[C@H]1C)=O

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.3Ų

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3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI) Suppliers

Amadis Chemical Company Limited
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(CAS:476187-34-5)3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI)
Order Number:A1037827
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:02
Price ($):2189.0/8764.0/1422.0/984.0/655.0/546.0
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Additional information on 3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI)

Introduction to 3-Piperidinecarboxylic acid, 2-methyl-, methylester, (2S,3R)-(9CI) and Its Significance in Modern Chemical Biology

The compound with the CAS number 476187-34-5, identified as 3-Piperidinecarboxylic acid, 2-methyl-, methylester, (2S,3R)-(9CI), represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This enantiomerically pure compound has garnered attention due to its unique structural features and potential applications in drug discovery and molecular modeling. The stereochemistry defined by the (2S,3R) configuration is particularly noteworthy, as it influences the compound's interactions with biological targets, making it a valuable scaffold for developing novel therapeutic agents.

3-Piperidinecarboxylic acid, 2-methyl-, methylester, belongs to the piperidine class of heterocyclic compounds, which are widely recognized for their biological activity and structural versatility. Piperidines are integral components of numerous pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents. The presence of a methyl ester group at the 2-position and the specific stereochemistry at the 2S and 3R positions enhance the compound's potential as a building block for more complex molecules. This configuration is particularly significant in the context of enzyme inhibition and receptor binding studies.

In recent years, there has been a surge in research focused on chiral molecules due to their enhanced specificity and efficacy in biological systems. The enantiomeric purity of (2S,3R)-3-Piperidinecarboxylic acid, 2-methyl-, methylester makes it an attractive candidate for further investigation. Studies have shown that enantiopure compounds can exhibit distinct pharmacological profiles compared to their racemic counterparts. This phenomenon is particularly evident in cases where stereoselective interactions with biological targets play a crucial role in drug action. The (2S,3R) configuration of this compound may confer unique properties that could be exploited in the design of next-generation therapeutics.

The methylester functionality at the 3-position of the piperidine ring introduces a potential site for further derivatization. This moiety can be hydrolyzed under acidic or basic conditions to yield 3-Piperidinecarboxylic acid, which itself has been studied for its various biological activities. Additionally, the ester group can serve as a handle for conjugation with other pharmacophores or biomolecules, enabling the development of prodrugs or targeted delivery systems. Such modifications are essential in modern drug design strategies aimed at improving bioavailability, solubility, and target specificity.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex chiral molecules like (2S,3R)-3-Piperidinecarboxylic acid, 2-methyl-, methylester. Techniques such as asymmetric hydrogenation and enzymatic resolution have significantly improved the availability of enantiopure compounds without compromising purity. These advancements are crucial for translating promising lead compounds into viable drug candidates. The ability to produce high-purity enantiomers on a larger scale has accelerated the pace of drug discovery programs across multiple therapeutic areas.

The structural motif of piperidine derivatives is particularly relevant in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. For instance, several FDA-approved drugs contain piperidine rings as part of their core structure. The versatility of piperidines allows them to adopt multiple conformations, facilitating interactions with diverse biological targets. The specific stereochemistry at key positions within the piperidine ring can fine-tune these interactions, leading to improved binding affinity and selectivity.

Current research efforts are focused on leveraging computational methods to predict and optimize the properties of piperidine-based compounds. Molecular modeling techniques have been instrumental in understanding how structural features influence biological activity. By integrating experimental data with computational predictions, researchers can accelerate the identification of lead compounds with high potential for further development. The compound 476187-34-5 serves as an excellent example of how computational tools can guide synthetic efforts toward biologically relevant targets.

The potential applications of (2S,3R)-3-Piperidinecarboxylic acid, 2-methyl-, methylester extend beyond traditional small-molecule drug discovery. This compound could be utilized as a key intermediate in the synthesis of peptidomimetics or other biologically active peptides that mimic natural signaling molecules. Peptidomimetics have gained significant traction in recent years due to their ability to modulate protein-protein interactions with high specificity. The piperidine scaffold provides an ideal platform for designing such molecules due to its structural stability and compatibility with various functional groups.

In conclusion,476187-34-5 represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique stereochemistry and structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,(2S,3R)-3-Piperidinecarboxylic acid, 2-methyl-, methylester is poised to play a significant role in future drug discovery endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:476187-34-5)3-Piperidinecarboxylicacid,2-methyl-,methylester,(2S,3R)-(9CI)
A1037827
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):2189.0/8764.0/1422.0/984.0/655.0/546.0
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